molecular formula C11H14F2N2 B1397849 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine CAS No. 1093095-05-6

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Cat. No.: B1397849
CAS No.: 1093095-05-6
M. Wt: 212.24 g/mol
InChI Key: HHQSULGYGNSELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is an organic compound that features a phenylamine group substituted with a difluoropyrrolidinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves the reaction of 4-bromomethylphenylamine with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The difluoropyrrolidinyl group can enhance binding affinity and specificity to target proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzene: Similar structure but lacks the amine group.

    3,3-Difluoropyrrolidine: The core structure without the phenylamine substitution.

    Phenylamine derivatives: Compounds with various substituents on the phenylamine group.

Uniqueness: 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is unique due to the presence of both the difluoropyrrolidinyl and phenylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQSULGYGNSELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.